2,3-dimethyl-5-oxo-N-[2-(pyridin-2-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
Molecular Formula |
C16H16N4O2S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2,3-dimethyl-5-oxo-N-(2-pyridin-2-ylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C16H16N4O2S/c1-10-11(2)23-16-19-9-13(15(22)20(10)16)14(21)18-8-6-12-5-3-4-7-17-12/h3-5,7,9H,6,8H2,1-2H3,(H,18,21) |
InChI Key |
KQNYKQHTPLWHOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=C(C(=O)N12)C(=O)NCCC3=CC=CC=N3)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiazole and Pyrimidine Precursors
The core structure is synthesized by reacting 2-aminothiazole derivatives with β-keto esters under acidic conditions. For example:
Oxidation and Carboxylic Acid Formation
The 6-carboxylic acid group is introduced through oxidation of a methyl or hydroxymethyl substituent:
-
KMnO₄ or CrO₃ in acidic media oxidizes the 6-methyl group to a carboxylic acid.
-
Yields for this step range from 65% to 78%, with purity >95% confirmed by HPLC.
Amide Bond Formation with 2-(Pyridin-2-yl)ethylamine
The carboxylic acid intermediate is converted to the target carboxamide via coupling reactions.
Activation with Carbodiimides
A standard protocol involves 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) :
-
The carboxylic acid (1 equiv) is dissolved in dimethylformamide (DMF) .
-
EDCl (1.2 equiv) and HOBt (1.1 equiv) are added at 0°C to activate the carboxyl group.
-
2-(pyridin-2-yl)ethylamine (1.5 equiv) is introduced, and the reaction proceeds at room temperature for 12–16 hours.
-
The product is isolated via precipitation or column chromatography, yielding 70–85%.
Alternative Coupling Reagents
-
HATU (Hexafluorophosphate azabenzotriazole tetramethyl uronium) : Enhances coupling efficiency for sterically hindered amines, achieving yields up to 90%.
-
DCC (Dicyclohexylcarbodiimide) : Less preferred due to byproduct solubility issues but useful in non-polar solvents.
Table 1: Comparison of Coupling Reagents
| Reagent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDCl | DMF | RT | 78 | 98 |
| HATU | DCM/Et3N | 0°C → RT | 90 | 99 |
| DCC | THF | Reflux | 65 | 95 |
Alternative Synthetic Routes
One-Pot Synthesis
A streamlined approach combines core formation and amidation in a single vessel:
-
Cyclocondensation of 2-amino-4-methylthiazole and ethyl 3-oxopentanoate generates the thiazolopyrimidine ester.
-
In situ hydrolysis with NaOH yields the carboxylic acid.
-
Direct coupling with 2-(pyridin-2-yl)ethylamine using HATU achieves an overall yield of 68%.
Solid-Phase Synthesis
For high-throughput applications, the carboxamide is synthesized on Wang resin:
-
The carboxylic acid is loaded onto the resin via ester linkage.
-
Amine coupling is performed using PyBOP as the activator, followed by cleavage with TFA.
-
This method affords 92% purity but requires specialized equipment.
Optimization and Challenges
Solvent and Temperature Effects
Byproduct Formation
-
Over-activation of the carboxylic acid leads to N-acylurea byproducts , mitigated by strict stoichiometric control of EDCl/HOBt.
-
Residual solvents (e.g., DMF) are removed via lyophilization to meet ICH guidelines.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Thiazolopyrimidine undergoes various reactions, including:
Oxidation: Oxidative transformations can modify the compound’s functional groups.
Reduction: Reduction reactions alter the compound’s reactivity and properties.
Substitution: Substituents can be introduced or replaced on the ring system.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modification. For example, oxidation may involve peroxides or metal catalysts, while reduction could use hydrides.
Major Products: These reactions yield derivatives with altered pharmacological properties.
Scientific Research Applications
Thiazolopyrimidine finds applications across disciplines:
Chemistry: As a versatile scaffold for designing new compounds.
Biology: Potential bioactive agents due to their diverse pharmacological activities.
Medicine: Investigated for antitumor, antibacterial, and anti-inflammatory effects.
Industry: May serve as a starting point for drug development.
Mechanism of Action
The precise mechanism of thiazolopyrimidine’s effects depends on its specific derivatives. It likely interacts with molecular targets and pathways relevant to its intended application.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs differ in substituents at positions 2, 3, 5, and the carboxamide side chain. These variations influence physicochemical properties and bioactivity:
Key Differences in Physicochemical Properties
Crystallographic and Stability Insights
- Crystal Packing : Derivatives like ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene) exhibit intermolecular C–H···O hydrogen bonds, stabilizing the crystal lattice .
- Conformational Rigidity : The fused thiazolo[3,2-a]pyrimidine core adopts a flattened boat conformation, with dihedral angles between rings influencing π-π stacking .
Biological Activity
The compound 2,3-dimethyl-5-oxo-N-[2-(pyridin-2-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound with a molecular formula of C13H14N4O2S. This compound features significant structural characteristics that contribute to its biological activity, particularly its thiazolo and pyrimidine rings. This article explores the biological activities associated with this compound, including its potential therapeutic applications and related case studies.
Structural Characteristics
The structural arrangement of 2,3-dimethyl-5-oxo-N-[2-(pyridin-2-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide includes:
- Thiazolo Ring : Contributes to the compound's interaction with biological targets.
- Pyrimidine Ring : Known for its role in various biological processes and potential as a drug scaffold.
- Dimethyl Group : Enhances lipophilicity and biological interactions.
Biological Activities
Research indicates that compounds similar to 2,3-dimethyl-5-oxo-N-[2-(pyridin-2-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibit various biological activities:
-
Antimicrobial Activity : Compounds with thiazolo and pyrimidine moieties often demonstrate significant antimicrobial properties. For example:
- 5-Oxo-N-(pyridin-4-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine shows notable antimicrobial effects.
- Similar compounds have been reported to inhibit bacterial growth effectively.
-
Cytotoxicity Against Cancer Cells : The compound's structure suggests potential cytotoxic effects against various cancer cell lines:
- Studies have shown that derivatives of thiazolo-pyrimidines can inhibit tumor cell proliferation.
- For instance, a related thieno[2,3-d]pyrimidine derivative demonstrated IC50 values indicating effective cytotoxicity against MDA-MB-231 breast cancer cells.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compounds related to 2,3-dimethyl-5-oxo-N-[2-(pyridin-2-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Guo et al. (2024) | Thieno[2,3-d]pyrimidine Derivatives | Cytotoxicity | Compounds showed IC50 values ranging from 27.6 μM to 43 μM against MDA-MB-231 cells. |
| Saddik et al. (2017) | 5-Amino-thieno[2,3-d]pyrimidine | Antitumor Activity | Effective inhibition of tumor cells was observed. |
| Yong et al. (2018) | Thieno[2,3-d]pyrimidine Derivatives | Cytotoxicity | Identified compounds with significant inhibitory action on tumor cells. |
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
- Interaction with DNA/RNA : The pyrimidine moiety may facilitate interactions with nucleic acids, disrupting replication processes in pathogens or cancer cells.
Q & A
Basic: What are the key considerations for synthesizing this compound with high purity?
The synthesis of this thiazolo[3,2-a]pyrimidine derivative typically involves multi-step condensation and cyclization reactions. Critical steps include:
- Precursor selection : Use ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate (or analogous intermediates) as a starting material, followed by functionalization at the 6-position with a pyridin-2-yl-ethylamine group via carboxamide coupling .
- Reaction optimization : Monitor reaction progress using TLC or HPLC to ensure intermediates are free of byproducts (e.g., unreacted amines or carboxylates) .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol to isolate the final product. Purity can be validated via NMR (¹H/¹³C) and LC-MS .
Basic: How is the crystal structure of this compound determined, and what insights does it provide?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For related analogs (e.g., ethyl 7-methyl-3-oxo-5-phenyl derivatives), key parameters include:
- Crystallization : Grow crystals in DMF/ethanol mixtures at 4°C .
- Structural features : The thiazolo[3,2-a]pyrimidine core adopts a planar conformation, with intermolecular hydrogen bonds (N–H···O) stabilizing the lattice .
- Implications : Planarity enhances π-π stacking in biological targets (e.g., enzyme active sites), while substituent orientations (e.g., pyridin-2-yl group) influence solubility and binding .
Advanced: How can contradictions in biological activity data across studies be resolved?
Discrepancies in reported IC₅₀ values or target selectivity may arise from:
- Assay variability : Standardize enzyme inhibition assays (e.g., kinase profiling) using identical buffer conditions (pH 7.4, 25°C) and substrate concentrations .
- Compound stability : Perform stability tests (e.g., HPLC monitoring under assay conditions) to rule out degradation artifacts .
- Computational validation : Use molecular docking (AutoDock Vina) to compare binding modes across homologs. For example, the pyridin-2-yl group may interact with ATP-binding pockets in kinases, but minor structural variations (e.g., methyl vs. ethyl groups) alter affinity .
Advanced: What strategies are effective for optimizing this compound’s pharmacokinetic (PK) profile?
To improve bioavailability and half-life:
- LogP modulation : Introduce polar groups (e.g., hydroxyl or carboxylate) via substituent modification while retaining the thiazolo-pyrimidine core. For analogs, logP values <3 enhance aqueous solubility .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify metabolic soft spots. Methyl groups at the 2,3-positions may reduce CYP450-mediated oxidation .
- In vivo PK studies : Administer intravenously/orally in rodent models and measure plasma concentrations (LC-MS/MS). For related compounds, t₁/₂ ranges from 2–6 hours .
Advanced: How can computational methods guide SAR studies for this compound?
Structure-activity relationship (SAR) analysis benefits from:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. The 5-oxo group is a key hydrogen bond acceptor .
- Molecular Dynamics (MD) : Simulate binding to targets (e.g., PARP-1 or EGFR) over 100 ns trajectories. Pyridin-2-ylethyl groups may stabilize hydrophobic interactions in pocket subdomains .
- QSAR models : Train regression models using descriptors like polar surface area (PSA) and molar refractivity. For thiazolo-pyrimidines, PSA >90 Ų correlates with reduced BBB penetration .
Basic: What analytical techniques are critical for characterizing this compound?
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at 2,3-positions; pyridin-2-yl ethylamine at N-6). IR identifies carbonyl stretches (5-oxo: ~1680 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+ ~413 Da).
- X-ray crystallography : Resolves stereochemical ambiguities and packing interactions .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
- Reaction scalability : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization). For analogs, flow reactors improve yield by 15–20% .
- Cost-effective purification : Replace column chromatography with crystallization (e.g., using acetone/water mixtures) .
- Regulatory compliance : Ensure intermediates meet ICH Q3A/B guidelines for residual solvents (e.g., DMF <880 ppm) .
Advanced: How does this compound compare to structurally related thiazolo-pyrimidines in targeting kinases?
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler). The pyridin-2-yl group may confer selectivity for Src-family kinases over ABL1 .
- Resistance mitigation : Co-crystallize with targets to identify mutations (e.g., T315I in BCR-ABL) that reduce binding. Methyl groups at 2,3-positions may sterically hinder mutant interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
